molecular formula C16H10N2Na2O7S2 B13423506 Sunset Yellow (E110) D4 (phenyl D4)

Sunset Yellow (E110) D4 (phenyl D4)

Cat. No.: B13423506
M. Wt: 456.4 g/mol
InChI Key: OIQPTROHQCGFEF-KMKMHDSOSA-L
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Description

Sunset Yellow (E110) D4 (phenyl D4) is a useful research compound. Its molecular formula is C16H10N2Na2O7S2 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sunset Yellow (E110) D4 (phenyl D4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sunset Yellow (E110) D4 (phenyl D4) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10N2Na2O7S2

Molecular Weight

456.4 g/mol

IUPAC Name

disodium;6-hydroxy-5-[(2,3,5,6-tetradeuterio-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/i2D,3D,4D,5D;;

InChI Key

OIQPTROHQCGFEF-KMKMHDSOSA-L

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)[2H])[2H])S(=O)(=O)[O-])[2H].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Mass Spectrometric Detection and Quantification:tandem Mass Spectrometry Ms/ms is the Key to the High Selectivity and Sensitivity of the Method.nih.govresearchgate.netin the Mass Spectrometer, the Analyte Molecules Are Ionized, Typically Using Electrospray Ionization Esi , and the Precursor Ion Corresponding to the Molecular Weight of Sunset Yellow D4 is Selected. This Precursor Ion is then Fragmented, and Specific Product Ions Are Monitored. This Process, Known As Multiple Reaction Monitoring Mrm , Significantly Reduces Background Noise and Enhances the Specificity of Detection.

The use of Sunset Yellow D4 as an internal standard is a cornerstone of the isotope dilution method. nih.gov A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. Since the deuterated standard has nearly identical chemical and physical properties to the non-deuterated (native) Sunset Yellow, it experiences the same losses during sample extraction and analysis.

The quantification is based on the ratio of the signal intensity of the native analyte to that of the deuterated internal standard. nih.gov This ratio remains constant even if there are variations in sample recovery or instrument response, leading to highly accurate and precise measurements. The distinct mass difference between the native and deuterated compound allows the mass spectrometer to differentiate between them easily.

Research Findings and Method Performance:

While specific studies detailing the detection of Sunset Yellow (E110) D4 (phenyl D4) in environmental samples are not abundant in publicly available literature, the principles are well-established from research on the analysis of other azo dyes and the application of isotope dilution techniques.

Research on the analysis of non-deuterated Sunset Yellow and other azo dyes in environmental and food matrices provides valuable insights into the expected performance of a method for the deuterated analogue. For instance, HPLC-DAD methods have been developed for the direct injection and analysis of Sunset Yellow in surface and wastewater, with detection limits in the microgram per liter (µg/L) range. researchgate.net However, LC-MS/MS methods offer significantly lower detection limits, often in the nanogram per liter (ng/L) range, which is crucial for environmental monitoring. ums.edu.my

A study on the determination of various synthetic dyes in food samples using LC-MS/MS reported limits of quantification (LOQ) in the range of 0.10–200 μg/kg, demonstrating the high sensitivity of the technique. researchgate.net Another study employing a cloud point extraction method coupled with LC-MS achieved a limit of detection (LOD) of 0.5 mg/kg for Sunset Yellow in various food matrices. thermofisher.com The application of isotope dilution would further enhance the accuracy and precision of such methods.

The following table summarizes the key analytical parameters and findings from relevant studies on azo dye analysis, which are foundational for the development of methods for deuterated analogues.

Parameter Technique Matrix Finding/Result Reference
Separation HPLC-DADSurface and WastewaterFast analysis time (6 minutes), direct injection without extraction. researchgate.net
Quantification Isotope Dilution Mass SpectrometryGeneral PrincipleAllows for exact quantification by correcting for sample loss and matrix effects. nih.gov
Extraction Solid-Phase Extraction (SPE)WaterEffective for pre-concentration and clean-up of analytes. nih.gov
Sensitivity LC-MS/MSFoodHigh sensitivity with LOQs in the µg/kg range for various azo dyes. researchgate.net
Extraction & Detection Cloud Point Extraction & LC-MSFoodLOD of 0.5 mg/kg for Sunset Yellow. thermofisher.com

The development of sensitive detection methods for deuterated azo compounds like Sunset Yellow (E110) D4 (phenyl D4) relies on the powerful combination of efficient sample preparation, high-resolution chromatographic separation, and the high selectivity and sensitivity of tandem mass spectrometry. The application of the isotope dilution technique, using the deuterated compound as an internal standard, ensures the highest level of accuracy and precision in quantification, which is essential for rigorous environmental fate and degradation studies.

Mechanistic Studies Involving Sunset Yellow E110 D4 Phenyl D4

Elucidation of Azo-Hydrazo Tautomerism in Deuterated Systems

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as Sunset Yellow, can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is crucial as it affects the dye's color, stability, and reactivity.

The existence of azo-hydrazone tautomerism in Sunset Yellow has been confirmed through various spectroscopic methods. researchgate.net In solution and in the solid state, the hydrazone tautomer is generally considered to be the more predominant and stable form. researchgate.netrsc.org Spectroscopic techniques are essential for distinguishing between these two forms, as each presents a unique spectral signature.

UV-Visible Spectroscopy: The azo and hydrazone forms have distinct absorption maxima. The azo form typically absorbs at a shorter wavelength compared to the more conjugated hydrazone form. researchgate.net Changes in solvent polarity or pH can shift the equilibrium, which is observable as a change in the absorption spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. 1H and 13C NMR chemical shifts are different for the azo and hydrazone forms. Advanced techniques, such as 2D 1H–15N HMBC NMR, can provide direct evidence of the proton's location (on the oxygen for the azo form or on the nitrogen for the hydrazone form), allowing for the quantification of each tautomer in solution. rsc.org Solid-state NMR (ssNMR) can be used to characterize the tautomeric state in solid dye powders and films. rsc.org

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can identify functional groups characteristic of each tautomer. For instance, the C=O stretching vibration in the IR spectrum would be indicative of the hydrazone form, while the absence of this peak and the presence of an O-H stretch would suggest the azo form.

Table 1: Spectroscopic Signatures for Azo-Hydrazo Tautomers of Sunset Yellow

Spectroscopic Method Azo Tautomer Signature Hydrazo Tautomer Signature
UV-Visible Absorption maximum at a shorter wavelength Absorption maximum at a longer wavelength (red-shifted)
1H NMR Signal corresponding to an -OH proton Signal corresponding to an -NH proton
13C NMR Chemical shift indicative of a C-O bond Chemical shift indicative of a C=O bond

| IR Spectroscopy | Presence of O-H stretching band | Presence of C=O and N-H stretching bands |

The replacement of four protons with deuterium (B1214612) on the phenyl ring in Sunset Yellow D4 (phenyl D4) does not directly involve the labile proton responsible for the tautomerization. However, this deuteration can still subtly influence the tautomeric equilibrium through secondary isotope effects. Deuterium is slightly more electron-donating than protium (B1232500) (hydrogen), which can minutely alter the electron density across the molecule.

While the energetic difference is small, these subtle electronic perturbations can be probed by high-precision spectroscopic methods. researchgate.net The primary utility of the phenyl-D4 label in this context is as a silent spectroscopic marker. In complex systems or mixtures, the deuterated phenyl ring provides a unique signal in NMR or mass spectrometry that allows researchers to track the molecule and its tautomeric state without interference from other protonated species.

Investigation of Chemical Reaction Mechanisms via Deuterium Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms. It relies on the fact that a C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the same reaction with a C-H bond, resulting in a "normal" KIE (kH/kD > 1). nih.gov

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to study the gas-phase chemistry of ions by analyzing their fragmentation patterns. nih.gov When protonated Sunset Yellow is subjected to collision-induced dissociation, the azo bond can fragment through various pathways.

By using Sunset Yellow D4 (phenyl D4), researchers can precisely determine the origin of each fragment. If a fragment's mass corresponds to the part of the molecule containing the deuterated phenyl ring, it confirms that this section remained intact during that specific fragmentation step. This method allows for the unambiguous mapping of the bond cleavage sequence. For example, in the study of similar Sudan azo dyes, extensive deuterium labeling was used to elucidate the mechanism of azo bond fragmentation from the protonated precursor. nih.gov

Table 2: Hypothetical Fragmentation Analysis of Sunset Yellow D4

Precursor Ion (m/z) Fragmentation Pathway Expected Fragment 1 (m/z) Expected Fragment 2 (m/z) Mechanistic Insight
[M+H]+ Cleavage of C-N bond (sulfanilic acid side) C₆H₄D₄SO₃⁻ containing fragment Naphthalene-containing fragment Identifies the initial site of bond scission.
[M+H]+ Cleavage of N=N bond Phenyl-containing radical cation Naphthyl-containing radical cation Elucidates the stability of the azo bond under energetic conditions.

Note: This table is illustrative of the analytical approach. Actual m/z values would depend on the specific ionic species formed.

The degradation of azo dyes in the environment is a significant area of research. Processes like photodegradation and microbial reduction are key pathways. nih.govjabsonline.org Studying the kinetics of these reactions provides insight into their mechanisms and efficiency.

In the context of Sunset Yellow D4, the C-D bonds on the phenyl ring are generally not broken during the initial steps of photodegradation or reduction, which typically target the chromophoric azo bond. nih.gov Therefore, a large primary KIE is not expected. However, secondary KIEs can still provide valuable information. A small but measurable change in the degradation rate between the deuterated and non-deuterated compound could indicate that changes in the vibrational modes of the phenyl ring influence the transition state of the rate-determining step. This would suggest that the phenyl ring is involved in, or electronically coupled to, the reaction center during the degradation process. Comparing the reaction kinetics of Sunset Yellow with its D4 analogue can thus help to refine the proposed degradation mechanisms. nih.gov

Mechanistic Insights into Photochemical Stability and Degradation

The photochemical stability of an azo dye refers to its resistance to degradation upon exposure to light. ijsrp.org This property is intrinsically linked to the molecule's electronic structure and the efficiency of photophysical deactivation processes versus photochemical reactions. lboro.ac.uk The degradation of azo dyes is often initiated by the absorption of UV or visible light, which excites the molecule to a higher energy state, potentially leading to the cleavage of the azo bond and subsequent reactions with oxygen or other species. utar.edu.my

The use of Sunset Yellow D4 (phenyl D4) offers a distinct advantage in studying these complex degradation pathways. While the deuteration itself has a minimal effect on the dye's inherent photostability, the isotopic label acts as a conserved tracer. As the dye molecule breaks down into smaller, colorless intermediates, the presence of the D4-phenyl moiety in certain degradation products can be tracked using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net This allows researchers to:

Identify the specific byproducts that originate from the sulfanilic acid portion of the original molecule.

Reconstruct the degradation pathway by identifying a series of related, deuterated intermediates.

Quantify the distribution of the original molecule's fragments in the final mixture, providing a mass balance for the degradation process.

By following the fate of the deuterated fragment, a more complete and accurate picture of the photochemical degradation mechanism can be assembled, distinguishing it from other potential degradation processes.

Impact of Deuteration on Photobleaching Kinetics of Azo Chromophores

The substitution of hydrogen atoms with deuterium on the phenyl ring of Sunset Yellow (E110) can have a discernible impact on the photobleaching kinetics of the azo chromophore, a phenomenon known as a kinetic isotope effect (KIE). nih.gov The primary cause of the deuterium KIE is the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and vibrates at a lower frequency, resulting in a lower zero-point energy. Consequently, reactions that involve the cleavage of this bond require more energy and proceed at a slower rate. nih.gov

In the context of photobleaching, degradation can occur through various pathways, some of which may involve hydrogen atom abstraction from the aromatic ring or other vibrational energy dissipation processes. If a C-H bond on the phenyl ring is involved in a rate-determining step of the photodegradation mechanism, substituting it with a C-D bond would be expected to slow the rate of photobleaching, thereby increasing the photostability of the dye.

Identification of Deuterated Photodegradation Products

The photodegradation of azo dyes like Sunset Yellow typically proceeds via the cleavage of the azo bond (–N=N–), which is the chromophore responsible for its color. nih.govelsevierpure.com This cleavage results in the formation of smaller aromatic compounds. nih.gov In the case of Sunset Yellow (E110) D4 (phenyl D4), the deuterium labels are on the phenyl ring attached to the azo group.

Upon photodegradation, the primary cleavage of the azo bond would yield two main aromatic fragments: a deuterated version of sulfanilic acid and 1-amino-2-naphthol-6-sulfonic acid. The identification of these products is typically achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov The presence of the four deuterium atoms on the sulfanilic acid fragment would result in a predictable increase in its molecular mass by approximately 4 Da compared to the non-deuterated version. This mass shift serves as a clear marker for tracing the fate of the deuterated portion of the molecule through the degradation pathway.

Further degradation of these primary aromatic products can occur, leading to the formation of smaller organic molecules and eventually complete mineralization to CO2 and H2O under certain conditions. elsevierpure.comutar.edu.my Analysis by tandem mass spectrometry (MS/MS) can help elucidate the structures of these secondary deuterated degradation products by analyzing their fragmentation patterns.

Table 1: Expected Primary Photodegradation Products of Sunset Yellow (E110) and its Deuterated (D4) Analog.
Parent CompoundExpected Aromatic ProductMolecular FormulaMonoisotopic Mass (Da)Notes
Sunset Yellow (E110)Sulfanilic acidC₆H₇NO₃S173.01Non-deuterated fragment
1-amino-2-naphthol-6-sulfonic acidC₁₀H₉NO₄S239.03Non-deuterated fragment
Sunset Yellow (E110) D4 (phenyl D4)Sulfanilic acid-d4C₆H₃D₄NO₃S177.04Deuterated fragment; mass increase of ~4 Da
1-amino-2-naphthol-6-sulfonic acidC₁₀H₉NO₄S239.03Fragment does not contain the deuterated ring

Deuterium Exchange Mechanisms in Solution and Biological Systems

Protonation/Deprotonation Dynamics of Deuterated Azo Groups

The acidity of a functional group, quantified by its pKa value, can be influenced by isotopic substitution, an effect known as the deuterium isotope effect on acid-base equilibria. nih.gov Generally, acids are weaker in deuterium oxide (D₂O) than in water (H₂O), meaning their pKa value is higher. nist.gov This is primarily due to the zero-point energy difference between the O-H bond of the acid and the O-D bond of its deuterated analog. nih.gov The O-D bond is stronger, making the deuteron more difficult to remove than a proton.

For Sunset Yellow D4, the most relevant acidic group is the hydroxyl (-OH) group on the naphthalene (B1677914) ring. The pKa of this group is expected to be slightly higher than that of its non-deuterated counterpart. This means that at a given pH (or pD), the deuterated molecule will be less likely to deprotonate (lose its hydroxyl proton/deuteron) than the standard Sunset Yellow.

While the azo group (–N=N–) itself does not have an exchangeable proton, its basicity can be influenced by the electronic properties of the attached aromatic rings. The deuteration of the phenyl ring can cause subtle changes in the electron density of the azo group, thereby affecting the equilibrium of its protonation. Computational studies are often employed to predict the magnitude of these isotope effects on pKa values. umn.eduresearchgate.net The difference in pKa (ΔpKa = pKa(D₂O) - pKa(H₂O)) provides quantitative information on the dynamics of proton/deuteron transfer. nist.gov

Table 2: Illustrative Example of Deuterium Isotope Effect on Acidity.
CompoundAcidic GroupSolventTypical pKₐΔpKₐ (pKₐ(D₂O) - pKₐ(H₂O))
Sunset Yellow (E110)Naphtholic Hydroxyl (-OH)H₂O~11-12Typically 0.5-0.6
Sunset Yellow (E110) D4Naphtholic Hydroxyl (-OH)D₂OHigher than in H₂O

Note: The pKa values are illustrative, based on typical values for similar structures and the general observation that ΔpKa increases with pKa. nist.gov

Applications of Sunset Yellow E110 D4 Phenyl D4 As a Research Probe

Tracer Studies in Biochemical Pathways

Stable isotope tracers, such as Sunset Yellow D4, are instrumental in elucidating metabolic pathways and quantifying the flow of metabolites through these networks. nih.govcreative-proteomics.com The deuterium (B1214612) label allows researchers to track the fate of the molecule and its metabolites in complex biological systems.

Tracing Metabolic Fluxes in in vitro and ex vivo Systems

Sunset Yellow D4 is utilized in metabolic flux analysis (MFA) to trace the biochemical transformations of the parent compound. mdpi.com When introduced into in vitro cell cultures or ex vivo tissue preparations, the deuterium-labeled phenyl group acts as a stable isotopic signature. As the compound is metabolized, primarily through the reductive cleavage of the azo bond by intestinal bacteria, the resulting aromatic amines retain the deuterium label. inchem.orgnih.gov

By employing analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the labeled metabolites. creative-proteomics.com This allows for the mapping of the metabolic fate of the phenyl moiety of Sunset Yellow and provides insights into the activity of specific enzymatic pathways under various conditions. For instance, studies have shown that after oral administration to rats, a significant portion of Sunset Yellow is metabolized, with metabolites like sulfanilic acid and its conjugates being excreted in the urine. inchem.org The use of a D4 labeled standard enables precise tracking of these metabolic products.

Advanced Methods for Isotope Labeling Pattern Analysis (e.g., ML-Flux)

The analysis of isotope labeling patterns has been significantly enhanced by the development of advanced computational tools. nih.gov ML-Flux, a machine learning framework, exemplifies such advancements by streamlining the quantification of metabolic fluxes from isotope tracing experiments. nih.gov While not directly applied to Sunset Yellow D4 in the provided context, the principles are highly relevant.

These sophisticated algorithms can process complex datasets from isotope labeling experiments, including those that could be generated using Sunset Yellow D4. nih.govarxiv.org They can deconvolute the intricate patterns of isotope distribution in various metabolites, enabling a more precise and rapid calculation of metabolic flux rates compared to traditional methods. nih.gov The application of such models to data from Sunset Yellow D4 studies would allow for a more comprehensive understanding of its metabolic network.

Quantitative Analysis in Complex Matrices

The accurate quantification of substances like azo dyes in complex samples such as food products is a significant analytical challenge. usda.gov Isotope dilution analysis (IDA), particularly using stable isotope-labeled internal standards like Sunset Yellow D4, is a premier method for achieving high accuracy and precision. nih.govresearchgate.net

Development of Isotope Dilution Methods for Azo Dye Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful technique for the quantitative analysis of various compounds, including food dyes. nih.gov In this method, a known amount of the isotopically labeled standard, Sunset Yellow D4, is added to the sample. The labeled compound is chemically identical to the natural (unlabeled) analyte, and therefore behaves identically during sample preparation, extraction, and chromatographic analysis. researchgate.net

The key to this method is the ability of a mass spectrometer to distinguish between the analyte and the labeled standard based on their mass difference. lcms.cz By measuring the ratio of the natural analyte to the labeled standard, the initial concentration of the analyte in the sample can be determined with high accuracy, as this ratio is unaffected by sample losses during processing. nih.gov This approach effectively corrects for matrix effects and variations in instrument response, which are common challenges in the analysis of complex food matrices. usda.govnih.gov

Table 1: Analytical Methods for Sunset Yellow Quantification

Analytical TechniquePrincipleTypical ApplicationLimit of Detection (LOD)
High-Performance Liquid Chromatography (HPLC) with UV-Vis DetectionSeparation based on polarity, detection by light absorbance. jcbms.orgRoutine analysis of food and beverages. scirp.org0.03 µg/mL scirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation combined with mass-based detection for high specificity. lcms.czresearchgate.netQuantification in complex matrices, metabolite identification. researchgate.net0.015–0.32 ng/mL ums.edu.my
SpectrophotometryMeasures absorbance of light at a specific wavelength. jcbms.orgSimple, cost-effective quantification. dergipark.org.tr0.0078 μg/mL dergipark.org.tr
Isotope Dilution Mass Spectrometry (IDMS)Uses a stable isotope-labeled standard for precise quantification. nih.govHigh-accuracy reference measurements. nih.govNot specified for Sunset Yellow D4

Method Validation for Precision and Accuracy in Analytical Measurement

The reliability of any quantitative analytical method is established through rigorous validation. This process assesses several key parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). usda.govjcbms.org For methods developed to quantify Sunset Yellow, validation ensures that the measurements are consistently accurate and reproducible.

For instance, a validated HPLC method for Sunset Yellow and Tartrazine demonstrated good linearity, with intra-day and inter-day precision (RSD) of less than 0.6% and 3.1%, respectively. scirp.org The LOD and LOQ were found to be 0.03 µg/mL and 0.1 µg/mL, respectively. scirp.org When using Sunset Yellow D4 in an isotope dilution method, the validation process would similarly involve assessing these parameters to establish the method's robustness for its intended application, such as enforcing regulatory limits in food products. usda.gov

Table 2: Validation Parameters for Sunset Yellow Analysis by RP-HPLC

ParameterValue
Linear Range0.75–10 mg L⁻¹
Correlation Coefficient (R²)0.999
Limit of Detection (LOD)0.25 mg L⁻¹
Intraday Precision (RSD)0.56–1.65%

Source: Data compiled from a study on the simultaneous determination of multiple food dyes. researchgate.net

Fundamental Research in Isotopic Effects

The substitution of hydrogen with its heavier isotope, deuterium, can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered. nih.gov This phenomenon arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequencies of chemical bonds. iiste.org The study of these effects provides fundamental insights into reaction mechanisms.

Deuterium labeling, as in Sunset Yellow D4, can influence the rates of metabolic reactions. nih.gov For example, the cleavage of a carbon-deuterium (C-D) bond typically requires more energy and thus proceeds more slowly than the cleavage of a carbon-hydrogen (C-H) bond. iiste.org While specific research on the KIE of Sunset Yellow D4 metabolism is not detailed in the provided search results, the principles of KIE are well-established. vu.nlnih.gov Investigating how the deuterium substitution in the phenyl ring of Sunset Yellow D4 affects its metabolic rate compared to the non-labeled compound could reveal detailed information about the rate-determining steps in its biotransformation. nih.gov Such studies are crucial for a deeper understanding of the molecular interactions that govern metabolic processes. rsc.org

Exploration of Deuterium's Influence on Molecular and Electronic Structure

The introduction of deuterium into the phenyl group of Sunset Yellow induces changes in its molecular and electronic properties due to the isotope effect. While specific research directly comparing the molecular and electronic structures of Sunset Yellow and its D4 variant is not extensively documented in publicly available literature, the fundamental principles of isotopic substitution provide a clear framework for the expected changes.

Deuterium is heavier than protium (B1232500) (the common isotope of hydrogen), leading to a lower vibrational frequency for the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. This difference in vibrational energy, known as the kinetic isotope effect (KIE), can influence reaction rates and equilibria. Spectroscopic techniques are pivotal in observing these changes.

Vibrational Spectroscopy (FTIR and Raman): In Fourier-transform infrared (FTIR) and Raman spectroscopy, the C-D stretching and bending vibrations will appear at lower wavenumbers than the corresponding C-H vibrations. For instance, a typical C-H stretching vibration in an aromatic ring appears around 3000-3100 cm⁻¹, whereas a C-D stretch is expected at approximately 2200-2300 cm⁻¹. A comparative vibrational spectroscopic study of deuterated and non-deuterated erythrite showed shifts in hydroxyl and water vibrational modes, illustrating the utility of this technique in identifying the effects of deuteration. nih.gov Similar shifts would be anticipated for Sunset Yellow D4, providing a means to probe the specific bonds that have been deuterated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for characterizing deuterated compounds. While ¹H NMR would show the absence of signals from the deuterated positions on the phenyl ring, ²H (deuterium) NMR would exhibit a signal characteristic of the deuterium nucleus. Furthermore, the substitution of hydrogen with deuterium can lead to small but measurable shifts in the ¹³C NMR spectrum of adjacent carbon atoms. Although detailed NMR studies on Sunset Yellow D4 are not readily available, research on the non-deuterated form has been conducted to understand its aggregation properties. nih.govnih.govresearchgate.net

Studying the Effects of Deuterium on Biological Macromolecule Interactions

The interaction of food dyes with biological macromolecules such as proteins is an area of significant research interest. researchgate.netnih.govyoutube.comresearchgate.netnih.govrsc.org Sunset Yellow has been shown to interact with various proteins, including lysozyme, trypsin, and serum albumin. researchgate.netyoutube.comrsc.org The deuterated form, Sunset Yellow (E110) D4 (phenyl D4), can serve as a valuable probe in these studies, primarily through the kinetic isotope effect and as a tracer in mass spectrometry-based assays.

The substitution of hydrogen with deuterium can alter the rate of reactions where the breaking of a C-H bond is the rate-determining step. This kinetic isotope effect (KIE) can reveal mechanistic details of enzyme-catalyzed reactions or binding events. If the interaction between Sunset Yellow and a protein involves hydrogen bonding or van der Waals interactions with the phenyl ring, the substitution with deuterium could subtly alter the strength and dynamics of this binding.

Probing Binding Mechanisms: Studies on the interaction of non-deuterated Sunset Yellow with proteins like trypsin and β-lactoglobulin have utilized techniques such as fluorescence spectroscopy and circular dichroism to determine binding constants and observe conformational changes. researchgate.netnih.govyoutube.com For example, the interaction between Sunset Yellow and trypsin was found to be stronger at a lower pH, leading to protein aggregation. youtube.com

A comparative study using both Sunset Yellow and Sunset Yellow D4 could elucidate the role of the phenyl C-H bonds in the binding process. If these bonds are involved in critical interactions (e.g., hydrogen bonding or close packing in a hydrophobic pocket), a difference in binding affinity or kinetics might be observed.

Table of Interaction Data for Non-Deuterated Sunset Yellow with Proteins:

ProteinTechnique(s) UsedKey FindingsReference
LysozymeFluorescence, CD, TEM, FESEMInhibited amyloid fibrillation. researchgate.netrsc.org
TrypsinFluorescence, Turbidity, CDInduced amorphous aggregation at low pH. youtube.com
β-LactoglobulinSpectroscopy (Turbidity, RLS, CD), TEMInduced aggregation at acidic pH. nih.gov
Human Serum AlbuminMolecular Docking, Molecular DynamicsShowed strong interaction compared to natural dyes.

While direct experimental data on the interaction of Sunset Yellow D4 with these macromolecules is not prevalent, the deuterated compound is often used as an internal standard in quantitative analysis by mass spectrometry. thermofisher.com Its utility lies in its chemical similarity to the non-deuterated analyte, allowing for accurate quantification by correcting for variations during sample preparation and analysis. This application, while not a direct study of macromolecular interaction, is a crucial use of the deuterated compound in biological and food science research.

Computational and Theoretical Studies of Deuterated Sunset Yellow E110

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a framework for predicting molecular geometries, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. tandfonline.comacs.org For Sunset Yellow, DFT calculations have been instrumental in determining its most stable tautomeric form. The molecule can exist in two forms: an OH hydroxy azo form and an NH hydrazone form. Computational studies, which assess the configurational energy of each form, have shown that the tautomeric equilibrium is strongly shifted towards the more stable hydrazone form. acs.orgnih.govacs.org This has been experimentally confirmed by 1H and 15N NMR spectroscopy. acs.orgnih.gov

The introduction of four deuterium (B1214612) atoms on the phenyl ring in Sunset Yellow D4 is not expected to significantly alter the optimized geometry compared to its non-deuterated counterpart. The bond lengths and angles of the core structure would remain largely unchanged. However, the C-D bonds will be slightly shorter and have different vibrational frequencies than C-H bonds, a direct consequence of the heavier mass of deuterium. This subtle change in the vibrational properties can have a cascading effect on the electronic properties.

Deuteration can influence the electronic properties by altering the zero-point vibrational energy. While the effect on the ground state geometry is minimal, it can impact the energy of excited states. Studies on other deuterated azobenzenes have suggested that deuterium substitution can lower the n–π* energy of the cis isomer, which could potentially influence the photoisomerization dynamics of the azo group in Sunset Yellow D4. nih.gov

Table 1: Predicted Impact of Phenyl-D4 Deuteration on Geometrical and Electronic Properties of Sunset Yellow

PropertyNon-Deuterated Sunset YellowExpected Change in Sunset Yellow D4 (phenyl D4)
Tautomeric Form Predominantly HydrazoneNo significant change expected.
Bond Lengths (C-H/C-D) Standard C-H bond lengths.C-D bonds will be slightly shorter than C-H bonds.
Overall Geometry Planar aromatic rings.No significant change in the overall molecular shape.
Electronic Energy Calculated ground state energy.Minor changes in zero-point vibrational energy.
HOMO-LUMO Gap A key determinant of reactivity and color.Potential for a subtle shift due to altered vibrational modes.

This table is illustrative and based on general principles of deuteration effects, as direct computational data for Sunset Yellow D4 is not available.

Calculation of Spectroscopic Parameters (NMR, UV-Vis, IR) for Deuterated Analogues

Computational methods can predict various spectroscopic parameters, providing a powerful tool for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR studies on non-deuterated Sunset Yellow have been used to investigate its aggregation behavior in solution. nih.govacs.org In Sunset Yellow D4, the most significant change in the ¹H NMR spectrum would be the disappearance of signals corresponding to the phenyl protons, which have been replaced by deuterium. The deuterium itself has a nuclear spin and can be observed in ²H NMR spectroscopy, though this is a less common technique. The chemical shifts of the remaining protons on the naphthalene (B1677914) ring system are expected to show only minor changes.

UV-Visible (UV-Vis) Spectroscopy: The color of Sunset Yellow is due to its absorption of light in the visible region, primarily governed by the π→π* and n→π* electronic transitions of the azo-chromophore. The UV-Vis spectrum of Sunset Yellow in aqueous solution shows a main absorption peak around 480 nm. researchgate.netthermofisher.comdrawellanalytical.comrevistadechimie.roresearchgate.net Computational studies on deuterated azobenzenes suggest that deuteration can lead to slight shifts in the absorption maxima (λmax). nih.gov For Sunset Yellow D4, a minor bathochromic (red-shift) or hypsochromic (blue-shift) effect on the λmax might be anticipated, although this is likely to be small.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to isotopic substitution. The most pronounced effect of deuterating the phenyl ring of Sunset Yellow would be observed in the C-H stretching region. The characteristic C-H stretching vibrations of the aromatic phenyl ring, typically found in the 3100-3000 cm⁻¹ region, would be replaced by C-D stretching vibrations at a significantly lower frequency, approximately around 2250 cm⁻¹. This is due to the increased mass of deuterium. The characteristic peak for the N=N stretching of the azo group would likely remain in a similar position. researchgate.netresearchgate.nettandfonline.com

Table 2: Predicted Spectroscopic Features of Sunset Yellow D4 (phenyl D4)

Spectroscopic TechniqueNon-Deuterated Sunset YellowPredicted Features for Sunset Yellow D4 (phenyl D4)
¹H NMR Signals for phenyl protons present.Absence of phenyl proton signals.
UV-Vis λmax around 480 nm. researchgate.netthermofisher.comdrawellanalytical.comrevistadechimie.roresearchgate.netMinor shift in λmax expected.
IR C-H stretching of phenyl ring (3100-3000 cm⁻¹). researchgate.netresearchgate.nettandfonline.comC-D stretching around 2250 cm⁻¹.

This table is based on established spectroscopic principles and data for the non-deuterated compound, as direct experimental data for Sunset Yellow D4 is not available.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with the environment. This is particularly useful for large, flexible molecules like Sunset Yellow.

Modeling Interactions with Solvents and Other Molecules with Deuterated Dyes

MD simulations of non-deuterated Sunset Yellow in aqueous solution have been performed to understand its aggregation behavior, which is crucial for its properties as a chromonic liquid crystal. acs.orgtandfonline.com These simulations model the interactions between the dye molecules and water, as well as the counter-ions (Na⁺). The simulations have identified preferred binding sites for sodium ions around the sulfonate groups. acs.org

For Sunset Yellow D4, MD simulations would be very similar to those of the non-deuterated form. The primary difference in the simulation parameters would be the assignment of a greater mass to the four deuterium atoms on the phenyl ring. While this mass change is small relative to the total molecular weight, it could subtly influence the dynamics of the molecule's interaction with water molecules and other dye molecules in an aggregate. The slightly different vibrational properties of the C-D bonds could lead to minor alterations in the van der Waals interactions and hydrogen bonding patterns with surrounding water molecules.

Advanced Modeling for Mechanistic Understanding

Advanced modeling techniques can be employed to gain a deeper understanding of specific molecular mechanisms. For azo dyes like Sunset Yellow, a key process is photoisomerization, the light-induced switching between the trans and cis isomers of the azo group. While Sunset Yellow is primarily used for its color and not as a photoswitch, understanding this process is of fundamental interest.

Computational studies on deuterated azobenzenes have shown that deuteration can influence the efficiency and kinetics of photoisomerization. nih.gov Specifically, deuteration can lead to a higher photoisomerization quantum yield and a faster rate of photoisomerization. nih.gov This is attributed to the altered vibrational relaxation pathways in the excited state. Therefore, it can be hypothesized that Sunset Yellow D4 might exhibit different photoisomerization dynamics compared to its non-deuterated counterpart, a feature that could be explored with advanced time-dependent DFT (TD-DFT) and non-adiabatic molecular dynamics simulations.

Simulation of Deuterium Kinetic Isotope Effects in Reaction Pathways

The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular position can alter the rate of a chemical reaction. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a cornerstone of mechanistic chemistry. A KIE occurs when the C-H bond (or N-H, O-H, etc.) is broken or significantly altered in the rate-determining step of a reaction. The greater mass of deuterium results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is kinetically significant.

The simulation of KIEs provides profound insights into reaction mechanisms. For a compound like Sunset Yellow D4, where deuterium atoms are substituted on the phenyl ring, a KIE would be expected in reactions involving the cleavage of those specific C-D bonds. Degradation pathways initiated by radical attack on the deuterated phenyl ring are prime candidates for exhibiting a KIE.

Computational Simulation of KIEs:

Theoretical KIEs are typically calculated as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD). These calculations can be performed using various computational methods, including:

Transition State Theory (TST): This is the most common framework, where KIEs are determined from the vibrational frequencies of the reactant and the transition state structures for both the deuterated and non-deuterated species.

Path Integral Methods: For reactions involving significant quantum tunneling, especially of a hydrogen atom, path integral simulations provide a more accurate description by treating the nuclei quantum mechanically. aps.org

Empirical Valence Bond (EVB): This multiscale approach simulates the reaction within a complex environment, such as a solvent or an enzyme active site, and can be used to calculate the free energy barriers for the reaction of each isotopologue. aps.org

In the context of Sunset Yellow D4, if a proposed degradation pathway involves, for example, hydroxyl radical-induced hydroxylation of the deuterated phenyl ring, computational models could predict the KIE. A significant calculated KIE (typically > 1.5) would provide strong theoretical evidence that the C-D bond is indeed broken in the rate-limiting step of that specific degradation route.

Computational Approaches to Degradation Mechanisms of Deuterated Azo Dyes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing researchers to identify intermediates, transition states, and the most energetically favorable degradation pathways. researchgate.netcsir.co.zarsc.org While specific DFT studies on Sunset Yellow D4 are scarce, the methodologies applied to other azo dyes are directly transferable.

The degradation of azo dyes in advanced oxidation processes is often initiated by the attack of highly reactive species, most notably the hydroxyl radical (•OH). rsc.org Computational studies on various azo dyes have identified several key reaction mechanisms. researchgate.netcsir.co.za

Key Degradation Pathways Investigated Computationally:

Attack on the Azo Bond (-N=N-): The azo chromophore is a common target. The addition of a hydroxyl radical to one of the nitrogen atoms can lead to the eventual cleavage of the N=N double bond, which is responsible for the dye's color. researchgate.net

Attack on Aromatic Rings: The •OH radical can add to the carbon atoms of the phenyl or naphthol rings, leading to hydroxylated intermediates. This can be followed by ring-opening, ultimately leading to the mineralization of the dye into smaller molecules.

Cleavage of the C-N Bond: An alternative pathway involves the cleavage of the carbon-nitrogen bond that connects the azo group to one of the aromatic rings. csir.co.za DFT studies have shown that the preference for C-N versus N=N cleavage can depend on the dye's tautomeric form (azo vs. hydrazone) and the electronic nature of the substituents on the rings. researchgate.net

For Sunset Yellow D4, computational models would be used to calculate the energy barriers for •OH attack at various sites: the azo bridge, the non-deuterated naphthalene ring, and the deuterated phenyl ring. By comparing the activation energies for each potential pathway, researchers can determine the most likely route of degradation. The deuteration on the phenyl ring is not expected to significantly alter the primary degradation sites electronically, but it would be critical for kinetic studies as described in the previous section.

The table below summarizes findings from DFT studies on the degradation of representative azo dyes, illustrating the type of data generated, which would be analogous to a study on Sunset Yellow D4.

Azo Dye StudiedComputational MethodPredicted Primary Attack SiteKey Energetic FindingsReference
AzobenzeneDFT (B3LYP)Nitrogen atoms of the azo groupThe N=N bond rupture was found to be the more favorable mechanistic pathway. researchgate.net
Disperse Yellow 119DFT (VWN-BP/DNP)Carbon-Nitrogen bond (C-N)C-N bond cleavage mechanism is energetically preferred over N=N cleavage for this specific dye. csir.co.za
Reactive Red 2 (RR2)DFTCarbon atoms on the aromatic ringsInitial step involves •OH radical association with a sulfonic group, forming a pre-reaction complex. rsc.org
Metanil Yellow & Orange IIDFTVaries by dyeCalculated reactivity descriptors (HOMO-LUMO gap, Fukui indices) identified the most likely sites for radical attack. nih.gov

These computational approaches provide a molecular-level blueprint of degradation. By applying these methods to Sunset Yellow D4, one could theoretically map its degradation pathways, identify the resulting aromatic intermediates, and simulate the kinetic isotope effects to validate the proposed mechanisms involving the deuterated ring.

Environmental Fate and Degradation Mechanisms of Deuterated Sunset Yellow E110

Mechanistic Pathways of Environmental Degradation

The environmental breakdown of deuterated azo dyes like Sunset Yellow D4 is governed by several key mechanisms, primarily driven by light, heat, and microbial action. These processes target the molecule's most reactive sites, leading to its eventual fragmentation.

Photolytic degradation occurs when the dye molecule absorbs light energy, typically in the UV spectrum, leading to the excitation of its electrons. This excitation can weaken chemical bonds and initiate decomposition. For azo dyes, the primary target of photolysis is the chromophoric azo bond (-N=N-). The absorption of UV radiation can lead to the cleavage of this bond, resulting in the decolorization of the dye. nih.gov Studies on similar azo dyes have shown that photolytic degradation is often initiated by hydroxyl radicals (HO•) produced from water molecules under VUV radiation, which then attack the dye structure. nih.gov The process is generally observed to follow pseudo-first-order kinetics. nih.gov

Thermal degradation, while generally less significant in ambient environmental conditions compared to photolysis, can contribute to the breakdown of azo dyes in specific scenarios, such as in heated industrial effluents. High temperatures can provide the necessary activation energy to break down the molecule, particularly affecting the stability of the azo linkage and substituent groups on the aromatic rings. researchgate.net The stability of dyes against thermal degradation can be influenced by factors such as pH and the presence of mordants. researchgate.net

The presence of deuterium (B1214612) atoms on the phenyl ring is not expected to significantly alter the primary photolytic or thermal decomposition mechanisms. However, it may introduce a kinetic isotope effect (KIE), potentially slowing down reactions where a carbon-deuterium bond is cleaved. This effect is a critical consideration in detailed mechanistic studies. nih.gov

The azo bond is susceptible to both oxidative and reductive cleavage, which are primary mechanisms for the degradation of Sunset Yellow D4 in the environment.

Oxidative Cleavage: In aerobic environments, strong oxidizing agents, often generated photochemically (e.g., hydroxyl radicals), can attack the azo linkage. masterorganicchemistry.comlibretexts.org This process can lead to the formation of various oxidized intermediates and ultimately mineralize the dye to carbon dioxide, water, and inorganic ions. Advanced oxidation processes (AOPs) are often employed in wastewater treatment to intentionally generate these highly reactive species to break down dye pollutants. nih.gov

Reductive Cleavage: Under anaerobic or reducing conditions, prevalent in sediments and some wastewater treatment stages, the azo bond is readily cleaved. This reduction is often mediated by microorganisms that produce enzymes called azoreductases. researchgate.net These enzymes use electron donors like NADH or NADPH to break the -N=N- bond, resulting in the formation of two separate aromatic amine compounds. researchgate.net In the case of Sunset Yellow D4, this would yield a deuterated sulfanilic acid derivative and 1-amino-2-naphthol-6-sulfonic acid. This reductive pathway is a major concern because the resulting aromatic amines can sometimes be more toxic than the parent dye molecule. Photocatalytic systems using materials like TiO2 can also facilitate reductive cleavage, particularly in the presence of hole scavengers like formate, which can convert the dye waste into potentially reusable products like sulfanilic acid. nih.gov

Identification of Deuterated Degradation Products

To fully understand the environmental impact of Sunset Yellow D4, it is crucial to identify the chemical structures of its breakdown products. The deuterium label is instrumental in this process.

The complexity of environmental samples and the low concentrations of degradation products necessitate the use of highly sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the premier technique for this purpose. researchgate.netnih.gov

Liquid Chromatography (LC): LC separates the various components of a complex mixture based on their chemical properties before they enter the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provide extremely accurate mass measurements. nih.gov This precision allows for the determination of the elemental composition of the parent dye and its degradation products. The known mass of the deuterium atoms in Sunset Yellow D4 allows analysts to specifically search for and identify deuterated fragments, confirming their origin from the initial pollutant. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the isolated degradation products and analyzing the resulting fragmentation patterns. researchgate.net

Table 1: Analytical Techniques for Degradation Product Analysis

TechniqueAbbreviationPrimary Use in Degradation Studies
High-Performance Liquid ChromatographyHPLCSeparation of complex mixtures of degradation products from the environmental matrix.
High-Resolution Mass SpectrometryHRMSProvides highly accurate mass data to determine the elemental composition of unknown compounds.
Quadrupole Time-of-Flight MSQ-TOF MSA type of HRMS that offers high sensitivity and mass accuracy for identifying and quantifying compounds. nih.gov
Tandem Mass SpectrometryMS/MSFragments ions to create a "fingerprint," which helps in the structural elucidation of degradation products. researchgate.net
Nuclear Magnetic Resonance SpectroscopyNMRProvides detailed information about the chemical structure and can be used to confirm the position of deuterium labels. nih.govbrightspec.com

The key advantage of using Sunset Yellow D4 is the ability to trace the fate of the deuterated phenyl ring after the azo bond is cleaved. zeochem.com Following reductive cleavage, the deuterium label will be present on the resulting deuterated sulfanilic acid derivative. By monitoring for this specific deuterated compound in environmental samples, researchers can track its transport, persistence, and potential further degradation. This provides a clear picture of how this specific portion of the original dye molecule behaves in the environment, which would be difficult to ascertain with non-labeled compounds due to background levels of similar chemicals. This isotopic tracing is crucial for comprehensive environmental risk assessments. zeochem.com

Methodological Advancements in Environmental Monitoring

The need to detect and quantify labeled compounds like Sunset Yellow D4 has spurred advancements in environmental monitoring techniques. Deuterated compounds are often used as monitoring compounds or internal standards in EPA methods to better assess the recovery and precision of analytical tests for a wide range of pollutants. nemc.us This is because they behave almost identically to their non-deuterated counterparts during sample extraction and analysis but are not naturally found in environmental samples, thus avoiding interference. nemc.us

Recent advancements focus on:

Increased Sensitivity: Developing instruments and methods capable of detecting ultra-trace levels (parts per trillion or lower) of labeled compounds and their metabolites.

Automated Systems: High-throughput and automated sample preparation and analysis systems allow for more efficient monitoring of large numbers of samples.

Novel Spectrometry: Techniques like Molecular Rotational Resonance (MRR) spectroscopy are being explored for their ability to provide rapid, site-specific analysis of deuteration without the complexities of NMR or the inability of MS to distinguish between isomers. brightspec.com

These methodological improvements enhance the ability of scientists to conduct robust fate and transport studies, leading to a more accurate understanding of the environmental life cycle of pollutants like Sunset Yellow.

Development of Sensitive Detection Methods for Deuterated Azo Compounds in Environmental Samples

The increasing use of isotopically labeled compounds in various scientific studies necessitates the development of highly sensitive and specific analytical methods for their detection in environmental matrices. Deuterated compounds, such as Sunset Yellow (E110) D4 (phenyl D4), serve as valuable internal standards in quantitative analysis and as tracers in environmental fate and transport studies. Their accurate detection at trace levels is crucial for understanding the environmental behavior of their non-deuterated counterparts.

The primary analytical technique for the sensitive detection of deuterated azo compounds in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers superior selectivity and sensitivity compared to conventional techniques like HPLC with UV-Vis or diode array detection (DAD). researchgate.netresearchgate.net The use of a deuterated internal standard, such as Sunset Yellow D4, is central to the isotope dilution mass spectrometry (IDMS) approach, which is considered a gold standard for quantitative analysis. nih.gov

The development of such a method involves several key steps:

Future Directions in Deuterated Azo Dye Research

Development of Novel Site-Specific Deuteration Strategies

A primary focus of future research is the creation of more precise and efficient methods for introducing deuterium (B1214612) into specific locations within an azo dye molecule. The ability to control the exact position of deuterium atoms is crucial for detailed mechanistic studies and for fine-tuning the properties of the molecule.

Historically, achieving site-specific deuteration in complex organic molecules has been a significant challenge. However, recent breakthroughs in catalysis are paving the way for new strategies. One promising approach involves the use of copper-catalyzed deacylative deuteration. nih.gov This method utilizes a temporary activating group, such as a methylketone, to direct the C-C bond cleavage and subsequent introduction of deuterium from a source like heavy water (D₂O). nih.gov The reaction is redox-neutral and demonstrates high functional group tolerance, making it applicable to a wide range of complex molecules. nih.gov Researchers anticipate that such strategies will become invaluable for preparing intricately deuterated molecules, allowing for the synthesis of a complete set of deuterated isotopologues for a given compound. nih.gov

Further advancements are expected from the development of novel catalytic systems that offer even greater selectivity. The goal is to develop a generalized method that allows for the installation of deuterium into small molecules at any desired position with high isotopic purity. brightspec.com This level of control will not only aid in the synthesis of analytical standards like Sunset Yellow (E110) D4 (phenyl D4) but also open the door to creating novel deuterated dyes with tailored properties for specific research applications.

Key Research Findings in Deuteration Strategies

Research AreaKey FindingSignificance
Catalysis Development of a Cu-catalyzed, degree-controlled deacylative deuteration method. nih.govEnables site-specific mono-, di-, and tri-deuteration on alkyl groups using a traceless activating group. nih.gov
Methodology Use of N-methylpicolino-hydrazonamide (MPHA) to promote efficient C-C cleavage for deuteration. nih.govOffers a redox-neutral pathway with broad functional group tolerance, using D₂O as the deuterium source. nih.gov
Application Demonstrated utility in synthesizing d2-analogues of complex molecules. nih.govHighlights the potential for creating specifically labeled compounds for advanced research. nih.gov

Expansion of Deuterated Azo Dye Applications in Chemical Biology

Chemical biology investigates life processes at the molecular level using chemical tools and techniques. chemscene.com Deuterated azo dyes, serving as stable isotope-labeled probes, are becoming increasingly important in this field. Their applications are expected to expand significantly, moving beyond their traditional use as simple colorants.

Due to the kinetic isotope effect, deuterated compounds are frequently used as tools for mechanistic studies in both organic and medicinal chemistry. nih.gov In chemical biology, a deuterated dye like Sunset Yellow (E110) D4 (phenyl D4) can be used to trace the metabolic fate of the parent compound within a biological system. Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, metabolism can be slowed at the deuterated site, helping to identify metabolic hotspots and key enzymes involved in the dye's biotransformation. nih.gov

Future applications will likely involve using these dyes to probe protein-small molecule interactions. For instance, the interaction of Sunset Yellow with proteins like bovine serum albumin has been studied, and using a deuterated version could provide more detailed information about the binding kinetics and conformational changes. researchgate.net Furthermore, the history of azo dyes is linked to drug discovery, and deuterated versions could be used in the development of new therapeutic agents or as diagnostic tools. youtube.com The ability to track these molecules non-invasively within cells and organisms using techniques like mass spectrometry makes them powerful instruments for exploring complex biological pathways. nih.gov

Integration of Multi-Omics Data with Isotopic Tracing for Holistic Systems Understanding

A major frontier in modern biological research is the integration of multiple "omics" datasets to gain a holistic, systems-level view of biological processes. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics. The integration of isotopic tracing using deuterated compounds like Sunset Yellow (E110) D4 (phenyl D4) with multi-omics approaches represents a powerful strategy for understanding the comprehensive impact of an azo dye on a biological system. nih.gov

Recent studies have already demonstrated how multi-omics measurements can be used to group chemicals and predict toxicity. For example, transcriptomics and metabolomics data have been generated to assess the similarity of molecular effects of different azo dyes in organisms like Daphnia magna. nih.govd-nb.infobirmingham.ac.uk This "bioactivity profile-based grouping" provides a much deeper level of understanding than traditional structural similarity assessments alone. d-nb.info

By introducing a deuterated tracer into such an experimental setup, researchers can directly link the external exposure to the internal metabolic pathways and the resulting systemic response. Mass spectrometry can simultaneously track the labeled metabolites originating from the deuterated dye and measure the global changes in the metabolome and proteome. nih.gov This integrated approach allows scientists to:

Pinpoint the specific metabolic pathways affected by the dye.

Correlate changes in gene expression (transcriptomics) with changes in protein levels (proteomics) and metabolite concentrations (metabolomics).

Build more accurate predictive models for the biological activity of data-poor azo dyes based on data from well-studied, isotopically labeled analogues. nih.govd-nb.info

This holistic approach is expected to provide unprecedented insight into the molecular mechanisms underlying the biological activity of azo dyes, moving the field towards a more predictive and systems-oriented science.

Summary of Multi-Omics and Isotope Tracing Integration

TechniqueRole in Integrated ApproachExpected Outcome
Isotopic Tracing Precisely tracks the dye and its metabolites through the biological system. nih.govElucidation of metabolic fate and flux through specific pathways. nih.gov
Transcriptomics Measures changes in gene expression in response to the dye. d-nb.infoIdentification of genetic pathways and cellular responses triggered by the compound. d-nb.info
Metabolomics Quantifies global changes in small-molecule metabolites. nih.govnih.govProvides a snapshot of the metabolic state and identifies biochemical perturbations. nih.gov
Multi-Omics Integration Combines all data layers to build a comprehensive model of the dye's effect. birmingham.ac.ukA holistic understanding of the mechanism of action and the development of predictive bioactivity profiles. birmingham.ac.uk

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting Sunset Yellow (E110) in complex matrices like food or biological samples?

  • Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are foundational techniques. For TLC, apply the sample to a stationary phase (e.g., silica gel), use a solvent system (e.g., butanol:acetic acid:water), and compare Rf values against standards . HPLC with UV-Vis detection (λ = 480 nm) offers higher sensitivity and specificity. Advanced extraction methods, such as solid-phase extraction (SPE) using C18 cartridges, improve recovery rates in beverages and confectionery .

Q. How can researchers validate the purity of Sunset Yellow D4 (phenyl D4) in isotopic labeling studies?

  • Methodological Answer : Use mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the phenyl group. High-resolution MS (HRMS) can distinguish isotopic peaks, while ²H-NMR verifies D4 substitution patterns. Cross-validate with elemental analysis to confirm molecular formula (C₁₆D₄H₆N₂Na₂O₇S₂) .

Q. What are the baseline toxicological endpoints for Sunset Yellow in in vitro assays?

  • Methodological Answer : Conduct acute toxicity assays using OECD guidelines (e.g., OECD 423). Measure LD₅₀ values in rodent models (oral LD₅₀ >10,000 mg/kg) and assess cytotoxicity in cell lines (e.g., HepG2) via MTT assays. Note that Sunset Yellow induces oxidative stress markers like malondialdehyde (MDA) and reduces superoxide dismutase (SOD) activity in liver tissues at concentrations ≥50 mg/kg .

Advanced Research Questions

Q. How can electrochemical sensors be optimized for real-time detection of Sunset Yellow in biological fluids?

  • Methodological Answer : Develop graphene oxide-modified electrodes (e.g., EGO-PGE) via chronoamperometry (+1.9 V in 5.0 M H₂SO₄ for 60 seconds). Use differential pulse voltammetry (DPV) with optimized pH (3.0–5.0) to enhance redox peak resolution. Interference studies with common ions (e.g., Na⁺, Cl⁻) and metabolites (e.g., uric acid) ensure selectivity. Achieve detection limits as low as 0.057 µM .

Q. How should researchers address contradictions in studies linking Sunset Yellow to neurotoxicity and hyperactivity?

  • Methodological Answer : Design longitudinal animal studies with controlled dosing (e.g., 1–10 mg/kg/day) and behavioral assays (e.g., open-field tests). Measure dopamine turnover rates and prefrontal cortex histopathology. Critically evaluate confounding factors in human studies, such as co-exposure to benzoates (E211), which synergistically increase hyperactivity risks .

Q. What isotopic applications does Sunset Yellow D4 (phenyl D4) have in tracer studies for metabolic pathways?

  • Methodological Answer : Use deuterated Sunset Yellow D4 as an internal standard in LC-MS/MS to quantify azo dye degradation products (e.g., sulfanilic acid) in urine or serum. Its stable isotopic labeling minimizes matrix effects and improves quantification accuracy during pharmacokinetic studies .

Q. How can exposure assessment models be designed to evaluate Sunset Yellow intake in heterogeneous populations?

  • Methodological Answer : Leverage retailer fidelity card data (e.g., MIGROS database) to track purchasing patterns of E110-containing products (e.g., candies, beverages). Combine with probabilistic dietary surveys and Monte Carlo simulations to estimate population-level exposure. Validate with urinary metabolite analysis (e.g., HPLC-MS/MS) .

Q. What statistical methods resolve discrepancies in genotoxicity studies of Sunset Yellow?

  • Methodological Answer : Apply Jaccard’s similarity/dissimilarity coefficients to compare chromosomal aberration profiles (e.g., gaps, breaks) across treatment groups. Meta-analysis of in vitro (Ames test) and in vivo (micronucleus assay) data can reconcile contradictions. Dose-response modeling (e.g., benchmark dose method) refines risk thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.